2-(Chloromethyl)-5-iodopyrimidine;hydrochloride
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Overview
Description
2-(Chloromethyl)-5-iodopyrimidine;hydrochloride is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyrimidine ring
Preparation Methods
The synthesis of 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride typically involves the chloromethylation of 5-iodopyrimidine. One common method includes the reaction of 5-iodopyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(Chloromethyl)-5-iodopyrimidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to remove the halogen atoms.
Coupling Reactions: The iodine atom on the pyrimidine ring can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-iodopyrimidine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, especially those involving halogenated pyrimidines.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride include other halogenated pyrimidines, such as:
- 2-(Chloromethyl)-5-bromopyrimidine
- 2-(Chloromethyl)-5-fluoropyrimidine
- 2-(Chloromethyl)-5-chloropyrimidine
These compounds share similar chemical properties and reactivity but differ in their halogen substituents, which can influence their biological activity and applications. The presence of iodine in this compound makes it unique due to iodine’s larger atomic size and higher polarizability compared to other halogens, potentially leading to different binding interactions and reactivity .
Properties
IUPAC Name |
2-(chloromethyl)-5-iodopyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZWSYUJKFMTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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